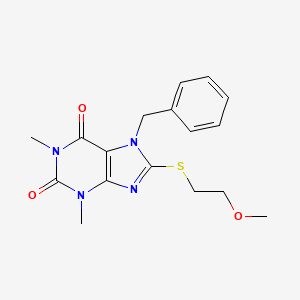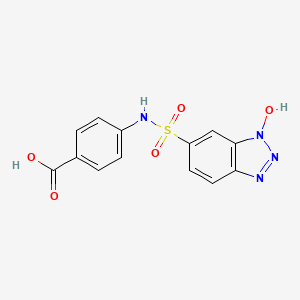![molecular formula C18H17NO2 B2428164 N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide CAS No. 2305491-47-6](/img/structure/B2428164.png)
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide, also known as DIPEA, is a chemical compound that is widely used in scientific research. This compound has been found to have a variety of applications in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide is not fully understood. However, it is believed to act as a proton acceptor and a nucleophile in organic reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have a catalytic effect on certain chemical reactions.
Biochemische Und Physiologische Effekte
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is generally considered safe for laboratory use.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has several advantages for laboratory experiments. It is a highly efficient base that can be used in a variety of organic reactions. It is also relatively inexpensive and readily available. However, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be difficult to handle due to its strong odor and the need for careful handling to avoid skin and eye irritation.
Zukünftige Richtungen
There are many potential future directions for research involving N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. One area of interest is the development of new synthetic methods that use N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a catalyst. Another area of interest is the development of new drugs that incorporate N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a key component. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide.
Synthesemethoden
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be synthesized by the reaction of 3,4-dihydroisocoumarin with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargylamine to give N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. It is commonly used as a base in organic synthesis reactions, particularly in the synthesis of peptides and nucleotides. It is also used as a catalyst in various chemical reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have applications in the field of medicinal chemistry, particularly in the development of new drugs.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-17(20)19-15-9-7-14(8-10-15)18-16-6-4-3-5-13(16)11-12-21-18/h2-10,18H,1,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNVCMSXAUWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)

![7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2428092.png)


![N-(furan-2-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2428096.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)


![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)